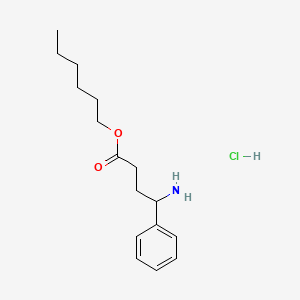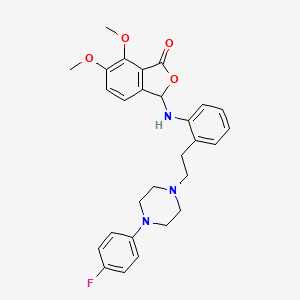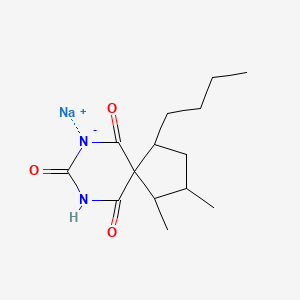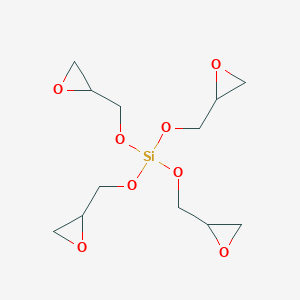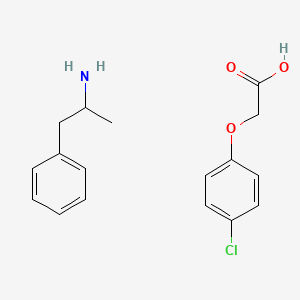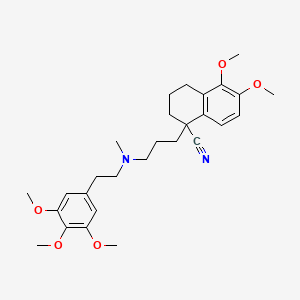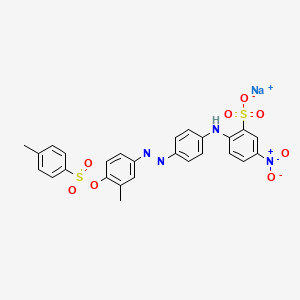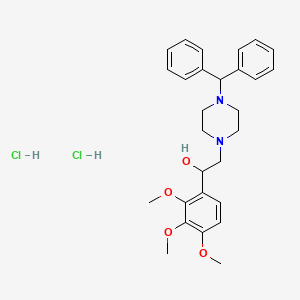
2-(4-Diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol dihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached through a Friedel-Crafts alkylation reaction.
Formation of the Ethanol Moiety: The ethanol group is introduced via a reduction reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the aromatic rings or the piperazine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group may enhance its binding affinity, while the piperazine ring can modulate its pharmacokinetic properties. The diphenylmethyl group may contribute to its overall stability and bioavailability.
相似化合物的比较
Similar Compounds
- 2-(4-Benzylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol
- 2-(4-Diphenylmethylpiperazinyl)-1-(3,4,5-trimethoxyphenyl)ethanol
- 2-(4-Diphenylmethylpiperazinyl)-1-(2,3-dimethoxyphenyl)ethanol
Uniqueness
2-(4-Diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. The presence of the trimethoxyphenyl group, in particular, may enhance its biological activity compared to similar compounds.
属性
CAS 编号 |
93035-28-0 |
|---|---|
分子式 |
C28H36Cl2N2O4 |
分子量 |
535.5 g/mol |
IUPAC 名称 |
2-(4-benzhydrylpiperazin-1-yl)-1-(2,3,4-trimethoxyphenyl)ethanol;dihydrochloride |
InChI |
InChI=1S/C28H34N2O4.2ClH/c1-32-25-15-14-23(27(33-2)28(25)34-3)24(31)20-29-16-18-30(19-17-29)26(21-10-6-4-7-11-21)22-12-8-5-9-13-22;;/h4-15,24,26,31H,16-20H2,1-3H3;2*1H |
InChI 键 |
DKJZHHUIPZGAJP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)OC)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




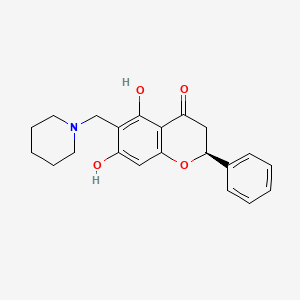

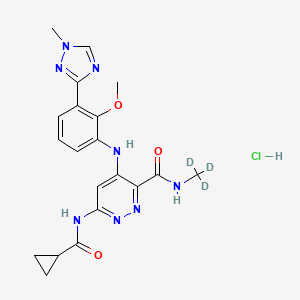
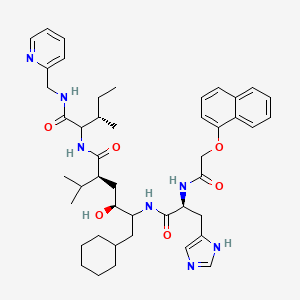
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
